molecular formula As2Ba3O6 B1178065 E2 human T-cell surface glycoprotein CAS No. 126466-52-2

E2 human T-cell surface glycoprotein

Cat. No.: B1178065
CAS No.: 126466-52-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The E2 human T-cell surface glycoprotein, also designated CD99, is a 32 kDa integral membrane protein encoded by the pseudoautosomal MIC2 gene . Its primary structure comprises 185 amino acids, lacks N-linked glycosylation sites, and is enriched in proline residues, which contribute to its compact, rigid conformation . E2/CD99 plays critical roles in T-cell adhesion, differentiation, and thymocyte aggregation, as demonstrated by its ability to induce homotypic aggregation of CD4+CD8+ thymocytes and upregulate TCR and MHC molecules . Northern blot analyses confirm that E2 surface expression correlates with T-cell differentiation stages, with higher mRNA abundance in mature T cells . Notably, Xg(a−) females lack surface E2 on erythrocytes but retain cytoplasmic 28 kDa precursors, linking E2 to the Xg blood group system .

Properties

CAS No.

126466-52-2

Molecular Formula

As2Ba3O6

Synonyms

E2 human T-cell surface glycoprotein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Glycoproteins

Structural and Functional Comparison

Table 1: Structural and Functional Attributes of E2 and Related Glycoproteins
Glycoprotein Molecular Weight Gene/Origin Glycosylation Key Functions Associated Molecules/Pathways
E2 (CD99/MIC2) 32 kDa Human MIC2 No N-linked T-cell adhesion, differentiation TCR/MHC upregulation
HCV E2 ~70 kDa* HCV genome N-linked glycosylation Viral entry, CD81 binding Hepatitis C infection
SARS-CoV E2 (Spike) 139 kDa SARS-CoV-2 N-linked glycosylation Superantigen activity, viral entry T-cell receptor interaction
Murine T200 Homologue ~200 kDa Murine T200 Complex glycosylation Lymphocyte signaling, differentiation B- and T-cell surface marker
Chikungunya E2 ~50 kDa† CHIKV genome N-linked glycosylation Viral entry, domain-mediated binding Domain A-CD81 interaction


*HCV E2 is part of a larger polyprotein; †Domains A, B, and C facilitate host cell binding.

Key Research Findings

E2 vs. Viral Glycoproteins
  • HCV E2 : The hepatitis C virus E2 glycoprotein adopts a compact β-sandwich fold with a CD81-binding site overlapping the epitope of neutralizing antibodies. Unlike human E2, HCV E2 relies on N-linked glycosylation for immune evasion and host cell entry .
  • Chikungunya E2 : Domain A of Chikungunya E2 mediates host cell attachment via heparan sulfate, contrasting with human E2’s heparan sulfate-independent adhesion .
E2 vs. Lymphocyte-Specific Glycoproteins
  • Murine T200 Homologue : The human T200 homologue (high molecular weight glycoprotein) differs structurally from E2 (~200 kDa vs. 32 kDa) and serves as a pan-lymphocyte marker. Unlike E2, it undergoes complex glycosylation and is antigenically conserved across T and B cells .
Glycosylation Patterns

Human E2 lacks N-linked glycosylation, relying on proline-rich motifs for structural stability . In contrast, viral glycoproteins (HCV E2, SARS E2) heavily depend on N-linked glycosylation for immune evasion and receptor binding .

Genetic and Disease Relevance

  • Human E2: The MIC2 gene’s pseudoautosomal location ensures dosage compensation in males and females. Mutations or expression anomalies are linked to Xg blood group variations and T-cell dysfunction .
  • Viral E2 Proteins : HCV E2’s genetic variability underpins vaccine challenges, while SARS E2’s superantigen region may contribute to cytokine storms in severe COVID-19 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.